molecular formula C12H15N3O4 B1346550 4,6,7-trimethoxy-1H-indole-2-carbohydrazide CAS No. 1134334-80-7

4,6,7-trimethoxy-1H-indole-2-carbohydrazide

Cat. No. B1346550
CAS RN: 1134334-80-7
M. Wt: 265.26 g/mol
InChI Key: WIWGBQSUHAWLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide can be represented by the SMILES notation: COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide include a molecular weight of 265.27 and a molecular formula of C12H15N3O4 .

Scientific Research Applications

Antitumor Activities

Trimethoxyindole derivatives, including “4,6,7-trimethoxy-1H-indole-2-carbohydrazide”, have been found to exhibit better antitumor activities than the parent piperlongumine without apparent toxicity in normal cells . In an A549 lung cancer xenograft model, it exhibited a tumor growth inhibition of 54.6%, which is much higher than that of parent piperlongumine (38.3%) and comparable to the positive drug doxorubicin (53.3%) .

Anticancer Activities

Indole derivatives possess various biological activities, including anticancer activities . The indole-containing compounds have shown various interesting biological activities with clinical potentials against various diseases .

Anti-HIV Activities

Indole derivatives have been reported to have anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antiviral Activities

Indole derivatives have been reported to have antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antifungal Properties

A chlorine-containing indole-imidazole showed antifungal properties against specific strains .

Antibacterial Activity

Indole-imidazole derivatives displayed potent antibacterial activity, particularly against M. luteus and P. fluorescens .

Cytoprotective Effects

Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions .

Microtubule-Destabilising Effect

Among the derivatives, one showed the strongest microtubule-destabilising effect .

Safety And Hazards

The safety and hazards of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide are not explicitly mentioned in the available literature. It is recommended to handle it with care and use appropriate safety measures .

properties

IUPAC Name

4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWGBQSUHAWLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,7-trimethoxy-1H-indole-2-carbohydrazide

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